molecular formula C16H18N2O4S B5641628 N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No. B5641628
M. Wt: 334.4 g/mol
InChI Key: RPJYUCCWLHKDFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that include the formation of specific bonds, introduction of functional groups, and the use of specific reagents to achieve the desired product. For instance, compounds with related structures have been synthesized through reactions involving amino and nitrophenol derivatives, utilizing specific catalysts and conditions to promote the desired chemical transformations (Romero & Margarita, 2008).

Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques to determine the arrangement of atoms within a molecule. Studies have shown that compounds of similar structure exhibit specific intramolecular and intermolecular hydrogen bonds, which can be determined through X-ray crystallography and NMR spectroscopy. These techniques provide insights into the electronic behavior and stability of the molecule (Romero & Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide and its derivatives are influenced by the functional groups present within the molecule. These reactions include substitutions, additions, and the formation of hydrogen bonds, which impact the molecule's reactivity and interaction with other compounds. Computational methods, such as density functional theory (DFT), provide insights into the molecule's reactivity in different solvents and its biological interactions (Bharathy et al., 2021).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. Techniques such as crystallography and spectroscopy are used to elucidate these properties, providing valuable information for the development and application of the compound in different fields (Sharma et al., 2018).

Chemical Properties Analysis

Analyzing the chemical properties of N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide involves understanding its stability, reactivity, and interactions with other molecules. Studies have focused on the compound's electron behavior, wave function, and intermolecular interactions to predict its reactivity and potential applications (Bharathy et al., 2021).

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-12-3-7-14(8-4-12)22-11-16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJYUCCWLHKDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[4-(Aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide

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